tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate
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Overview
Description
tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate is a chemical compound that belongs to the class of carbamates. It is characterized by the presence of a tert-butyl group, a cyano group, and a piperidin-2-ylmethyl group. This compound is often used in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate typically involves the reaction of tert-butyl carbamate with a cyano-substituted piperidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures .
Chemical Reactions Analysis
tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Scientific Research Applications
tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate involves its interaction with molecular targets such as enzymes and receptors. The cyano group can form hydrogen bonds and other interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The piperidin-2-ylmethyl group can enhance the binding affinity and specificity of the compound towards its targets .
Comparison with Similar Compounds
tert-Butyl (cyano(piperidin-2-yl)methyl)carbamate can be compared with other similar compounds such as:
tert-Butyl (2-piperidin-3-ylethyl)carbamate: This compound has a similar structure but with a different substitution pattern on the piperidine ring.
tert-Butyl methyl(piperidin-4-yl)carbamate: This compound has a methyl group instead of a cyano group, leading to different chemical and biological properties.
tert-Butyl 2-oxo-3-(trifluoromethyl)piperidin-3-ylcarbamate: This compound contains a trifluoromethyl group, which can significantly alter its reactivity and interactions with biological targets.
Properties
Molecular Formula |
C12H21N3O2 |
---|---|
Molecular Weight |
239.31 g/mol |
IUPAC Name |
tert-butyl N-[cyano(piperidin-2-yl)methyl]carbamate |
InChI |
InChI=1S/C12H21N3O2/c1-12(2,3)17-11(16)15-10(8-13)9-6-4-5-7-14-9/h9-10,14H,4-7H2,1-3H3,(H,15,16) |
InChI Key |
ILCVFSGQTFNEER-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C#N)C1CCCCN1 |
Origin of Product |
United States |
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